1-Bromo-2-fluoro-3-iodo-4-methylbenzene
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Overview
Description
1-Bromo-2-fluoro-3-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3-iodo-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative. For instance, starting with 4-methylbenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom. Subsequent fluorination and iodination steps can be carried out using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-iodo-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can replace the bromine atom with a hydroxyl group, forming 2-fluoro-3-iodo-4-methylphenol .
Scientific Research Applications
1-Bromo-2-fluoro-3-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
- 1-Bromo-2-fluoro-3-iodobenzene
- 1-Bromo-2-fluoro-4-methylbenzene
Uniqueness
1-Bromo-2-fluoro-3-iodo-4-methylbenzene is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
886762-55-6 |
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Molecular Formula |
C7H5BrFI |
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 |
InChI Key |
QVBUZQVMHUYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)I |
Origin of Product |
United States |
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